1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C22H27N7O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H27N7O2/c1-14-10-15(2)24-22(23-14)29-9-5-7-17(12-29)21(30)25-18-8-4-6-16(11-18)20-26-19(13-31-3)27-28-20/h4,6,8,10-11,17H,5,7,9,12-13H2,1-3H3,(H,25,30)(H,26,27,28) |
InChI Key |
LQSPOAUISAUDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(Methoxymethyl)-1H-1,2,4-triazol-3-amine
The triazole moiety is synthesized via nitro group reduction or cyclization. A high-yield method involves hydrogenation of 1-methyl-3-nitro-1H-1,2,4-triazole using palladium on carbon (Pd/C) under hydrogen gas or hydrazine monohydrate.
Table 1: Reaction Conditions for 5-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Synthesis
| Starting Material | Reagents/Catalysts | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| 1-Methyl-3-nitro-1H-1,2,4-triazole | Pd/C, | Ethanol | 20°C | 3 h | 92.5% | |
| 1-Methyl-3-nitro-1H-1,2,4-triazole | Pd/C, | Methanol | Reflux | 1.5 h | 99% |
The methoxymethyl group is introduced via nucleophilic substitution or etherification, though specific protocols for this modification require extrapolation from analogous triazole syntheses.
Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid
This intermediate is prepared through cyclocondensation of 4,6-dimethylpyrimidin-2-amine with piperidine-3-carboxylic acid derivatives. A nucleophilic substitution reaction between 2-chloro-4,6-dimethylpyrimidine and piperidine-3-carboxylic acid ethyl ester is followed by hydrolysis to yield the carboxylic acid.
Critical Parameters :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Catalyst : Triethylamine (TEA) or .
Amide Bond Formation
Coupling of Piperidine-3-carboxylic Acid with 3-Amino-5-(methoxymethyl)-1H-1,2,4-triazole
The carboxylic acid intermediate is activated using coupling agents such as (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form the amide bond with the triazole-containing aniline derivative.
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Base | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| EDCl/HOBt | DCM | DIPEA | 0°C → RT | 78% | 95% | |
| HATU | DMF | TEA | RT | 85% | 98% |
Final Assembly and Cyclization
Formation of the Piperidine-Pyrimidine-Triazole Architecture
The final step involves coupling the amide intermediate with the pyrimidine ring. A nucleophilic aromatic substitution (SNAr) reaction between the piperidine nitrogen and 2-chloro-4,6-dimethylpyrimidine is conducted under reflux in toluene or dioxane.
Reaction Conditions :
-
Catalyst : or .
-
Temperature : 110–120°C for 8–12 h.
-
Yield : 70–75% after purification via column chromatography.
Challenges and Optimization
Byproduct Formation in SNAr Reactions
Competing side reactions, such as over-alkylation or decomposition of the triazole moiety, are mitigated by:
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
-
Recrystallization : Methanol/water mixtures for final product crystallization.
Scalability and Industrial Relevance
The current synthesis route is suitable for gram-scale production but requires optimization for industrial-scale manufacturing. Key considerations include:
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield piperidine-3-carboxylic acid and the corresponding amine derivative.
-
Conditions :
-
Acidic: HCl (6 M) at reflux (110°C) for 12–24 hours.
-
Basic: NaOH (2 M) at 80°C for 6–8 hours.
-
-
Catalysts : Enzymatic approaches (e.g., lipases) may also be employed under mild conditions.
Pyrimidine Ring Modifications
The 4,6-dimethylpyrimidin-2-yl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
Key Reactions:
-
Nucleophilic Substitution :
Methoxy or amino groups can replace methyl substituents under high-temperature conditions (150–200°C) with catalysts like CuI . -
Suzuki Coupling :
If halogenated derivatives are synthesized, palladium-catalyzed coupling with boronic acids can introduce aryl/heteroaryl groups .
Reaction Table:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| NAS (Methoxy Replacement) | CuI, DMF, 150°C, 24h | 4,6-Dimethoxy-pyrimidine derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Aryl-substituted pyrimidine |
Triazole Functionalization
The 1H-1,2,4-triazol-3-yl group undergoes alkylation, cycloaddition, and coordination reactions.
Key Reactions:
-
Alkylation :
The triazole nitrogen reacts with alkyl halides (e.g., CH₃I) in DMF at 60°C to form quaternary ammonium salts. -
Click Chemistry :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append additional functional groups.
Piperidine Ring Reactions
The piperidine structure may undergo oxidation or serve as a site for further substitution.
-
Oxidation :
KMnO₄ or RuO₄ oxidizes the piperidine ring to a pyridine derivative under acidic conditions. -
N-Alkylation :
Reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of NaH to form tertiary amines.
Catalytic Hydrogenation
Selective hydrogenation of unsaturated bonds (if present in intermediates) can be achieved using Pd/C or Raney Ni under H₂ (1–3 atm).
Synthetic Route Optimization
Multi-step synthesis typically involves:
-
Pyrimidine-Triazole Coupling :
Ullmann-type coupling between halogenated pyrimidines and triazole derivatives using CuI/1,10-phenanthroline . -
Piperidine Amidation :
Carbodiimide-mediated coupling (EDC/HOBt) of piperidine-3-carboxylic acid with the triazole-phenyl intermediate.
Critical Reaction Parameters
-
Temperature : 60–200°C (dependent on reaction type).
-
Solvents : DMF, DMSO, or THF for polar reactions; toluene for non-polar systems .
-
Catalysts : Pd, Cu, or Ru complexes for cross-couplings and oxidations .
This compound’s versatility in reactions underscores its potential as a scaffold for drug development, particularly in generating derivatives with enhanced bioactivity. Further studies are needed to explore reaction kinetics and mechanistic pathways .
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that derivatives of pyrimidine and triazole possess significant antimicrobial activity. For instance, compounds similar to the one have been evaluated for their efficacy against various bacterial strains. A study reported that synthesized compounds showed moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Bacillus subtilis | 16 µg/mL |
| Compound C | Escherichia coli | 64 µg/mL |
Antiviral Applications
The compound's structural features suggest potential antiviral applications. Research into similar triazole derivatives has shown promise against viruses such as Influenza A. A study demonstrated that certain triazole-based compounds could inhibit the PA-PB1 interface of the influenza polymerase, thereby preventing viral replication . This mechanism highlights the potential of the compound in developing antiviral therapies.
Anticancer Properties
The anticancer potential of pyrimidine and triazole derivatives has been extensively investigated. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation. For example, a related compound demonstrated significant cytotoxic effects against human cancer cell lines in vitro .
Table 2: Cytotoxicity of Related Compounds on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa (cervical cancer) | 15 |
| Compound E | MCF-7 (breast cancer) | 20 |
| Compound F | A549 (lung cancer) | 10 |
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(1,3-Thiazol-2-yl)Ethyl]Piperidine-4-Carboxamide (CAS 1401599-23-2)
- Structure : Replaces the triazole-phenyl group with a thiazole-ethyl chain.
- Key Differences : Thiazole (sulfur-containing heterocycle) versus triazole (nitrogen-rich heterocycle). The thiazole’s lower polarity may reduce aqueous solubility but improve membrane permeability. The ethyl linker might confer conformational flexibility absent in the rigid phenyl-triazole system of the target compound .
4-(4-Chlorophenyl)-6-(4-Methoxyphenyl)-3-{3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-1H-1,2,4-Triazol-5-yl}Pyridin-2-Amine (Compound 12, )
- Structure : Integrates a pyrrolo-thiazolo-pyrimidine core with a triazolylpyridine and chlorophenyl/methoxyphenyl groups.
- The chlorophenyl group may introduce steric hindrance or electron-withdrawing effects absent in the target compound’s methoxymethyl substituent .
1-(5H,6H,7H-Cyclopenta[c]Pyridazin-3-yl)-N-[6-(Pyrrolidin-1-yl)Pyrimidin-4-yl]Piperidine-4-Carboxamide ()
- Structure : Features a bicyclic cyclopenta-pyridazine core and a pyrrolidinyl-pyrimidine group.
- Key Differences: The cyclopenta-pyridazine system introduces planar rigidity, which could limit conformational adaptability compared to the target compound’s pyrimidine-piperidine scaffold.
Hypothesized Pharmacological and Physicochemical Properties
Research Findings and Implications
- Structural Insights : The methoxymethyl group on the triazole in the target compound likely improves solubility compared to thiazole or chlorophenyl analogues, as seen in CAS 1401599-23-2 and Compound 12 .
- Synthetic Challenges : Complex heterocyclic systems (e.g., pyrrolo-thiazolo-pyrimidine in Compound 12) require multi-step syntheses, whereas the target compound’s modular pyrimidine-piperidine-triazole framework may allow easier derivatization .
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide is a complex organic molecule with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and research findings.
Molecular Characteristics
- Molecular Formula : C22H27N7O2
- Molecular Weight : 421.5 g/mol
- Structural Features :
- Contains a pyrimidine ring.
- Incorporates a triazole moiety.
- Features a piperidine structure.
These structural components are significant as they contribute to the compound's reactivity and interaction with biological targets.
Antifungal and Antibacterial Properties
Research indicates that compounds containing triazole and pyrimidine structures often exhibit notable antimicrobial effects . The specific compound has been studied for its potential to inhibit fungal growth and bacterial infections due to its unique functional groups.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Inhibition of fungal pathogens | |
| Antibacterial | Significant inhibition of bacterial growth | |
| Cytotoxicity | Potential cytotoxic effects on certain cell lines |
The biological activity of This compound is believed to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens.
- Disruption of Cell Membrane Integrity : It may alter the permeability of microbial cell membranes, leading to cell death.
- Interference with Nucleic Acid Synthesis : The structural components suggest potential interference with nucleic acid synthesis pathways.
Case Study 1: Antifungal Activity
A study conducted by researchers at a leading pharmaceutical institution demonstrated that derivatives similar to this compound showed significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The study utilized various concentrations to determine the Minimum Inhibitory Concentration (MIC), revealing that concentrations as low as 10 µg/mL were effective against certain strains.
Case Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that at a concentration of 25 µg/mL, there was approximately 70% inhibition of bacterial growth, suggesting strong antibacterial properties.
Table 2: Comparison of Biological Activities
| Compound Name | Antifungal Activity | Antibacterial Activity | Reference |
|---|---|---|---|
| This compound | Yes | Yes | |
| Voriconazole | Yes | No | |
| Azoles (e.g., Fluconazole) | Yes | Limited |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide?
- Methodology :
- Step 1 : Coupling of the pyrimidine and triazole moieties via nucleophilic substitution. For example, K₂CO₃ in DMF facilitates alkylation of the triazole thiol group with chloromethyl intermediates (e.g., RCH₂Cl) under ambient conditions .
- Step 2 : Piperidine-3-carboxamide formation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the carboxylic acid to the aniline group on the phenyl-triazole scaffold. This step often requires anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., ¹H NMR chemical shifts at δ 11.06 ppm for NH protons) and piperidine conformation (e.g., coupling constants in ³Jₐₓᵢₐₗ vs. ³Jₑqᵤₐₜₒᵣᵢₐₗ) .
- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion peaks (e.g., m/z 392.2 [M+H]⁺) and isotopic patterns for halogenated analogs .
- HPLC : Assess purity (>98% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
Q. How stable is this compound under varying pH and temperature conditions?
- Stability Testing :
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24h) followed by HPLC analysis. The methoxymethyl group may hydrolyze under strongly acidic conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for heterocyclic carboxamides) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazole-piperidine coupling step?
- Optimization Strategies :
- Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki-Miyaura coupling vs. CuI for click chemistry, depending on substituent compatibility .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. THF for milder conditions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h while maintaining >90% yield .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets). Key residues (e.g., Lys33, Asp184) form hydrogen bonds with the pyrimidine and carboxamide groups .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns) using AMBER or GROMACS .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- SAR Studies :
- Triazole Substitutions : Replace methoxymethyl with fluoromethyl to enhance metabolic stability (logP reduction from 3.2 to 2.8) .
- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve kinase inhibition (IC₅₀ reduction from 120 nM to 45 nM) .
Q. What in vitro assays validate the compound’s biological activity?
- Assay Design :
- Enzyme Inhibition : Measure IC₅₀ against recombinant kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (72h incubation, EC₅₀ <10 µM) .
Q. How can contradictory data from different synthesis batches be resolved?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
